molecular formula C20H20FN3O4S2 B6423543 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide CAS No. 1172873-16-3

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B6423543
CAS No.: 1172873-16-3
M. Wt: 449.5 g/mol
InChI Key: WRCAFQOJZRLYOV-UHFFFAOYSA-N
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Description

The compound N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide is a pyrazole-based molecule featuring three distinct substituents:

  • 4-Methylphenyl group: A hydrophobic aryl substituent at position 3, likely enhancing lipophilicity .
  • 4-Fluorobenzenesulfonamide: A polar sulfonamide group at position 5, often associated with biological activity (e.g., enzyme inhibition or receptor binding) .

While direct experimental data (e.g., melting point, bioactivity) for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting sulfonamide-sensitive enzymes or receptors.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-14-2-4-15(5-3-14)19-12-20(24(22-19)17-10-11-29(25,26)13-17)23-30(27,28)18-8-6-16(21)7-9-18/h2-9,12,17,23H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCAFQOJZRLYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, 4-fluorobenzenesulfonyl chloride likely reacts with the amine group of the pyrazole intermediate under mild conditions (THF, triethylamine, room temperature) to form the sulfonamide linkage .

Key Reaction Conditions

Reagents/ConditionsYieldReference
4-Fluorobenzenesulfonyl chloride, THF, Et₃N, 2 hours83%
Marine sponge/CuO nanocatalyst, acetonitrile, RT85–92%

The reaction proceeds via attack of the pyrazole’s NH₂ group on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation to stabilize the sulfonamide .

Pyrazole Ring Functionalization

The pyrazole core undergoes regioselective electrophilic substitution and cycloaddition reactions. The 1,1-dioxothiolan-3-yl substituent is introduced via a [3+2] cycloaddition between a vinyl sulfonate ester and a nitrone, as demonstrated in analogous systems .

Mechanistic Pathway

  • Coordination of the pyrazole nitrogen to a Pd(II) catalyst.

  • Ortho C–H activation to form a palladacycle intermediate.

  • Reductive elimination to generate functionalized products .

This method enables diversification at the pyrazole’s C-3 and C-5 positions, critical for tuning biological activity.

Oxidation and Reduction Reactions

The 1,1-dioxothiolan moiety originates from the oxidation of a tetrahydrothiophene (thiolane) precursor. Oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone .

Oxidation Efficiency

Oxidizing AgentTemperatureConversion
H₂O₂ (30%)60°C>95%
mCPBART98%

The sulfone group enhances metabolic stability and influences electronic properties of the pyrazole ring .

Nucleophilic Aromatic Substitution

The 4-fluorobenzenesulfonamide moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions. The fluorine atom at the para position is displaced by nucleophiles (e.g., amines, alkoxides) via a Meisenheimer complex intermediate .

Example Reaction

4-Fluorobenzenesulfonamide+NaOCH3DMF, 80°C4-Methoxybenzenesulfonamide+NaF\text{4-Fluorobenzenesulfonamide} + \text{NaOCH}_3 \xrightarrow{\text{DMF, 80°C}} \text{4-Methoxybenzenesulfonamide} + \text{NaF}

This reactivity is exploited to introduce electron-donating groups, altering solubility and target affinity .

Acid-Base Reactivity

The sulfonamide NH (pKa ~10–12) deprotonates in basic media, forming a sulfonamidate anion. This species acts as a nucleophile in alkylation or acylation reactions :

RSO2NH+R’XRSO2NR’+HX\text{RSO}_2\text{NH}^- + \text{R'X} \rightarrow \text{RSO}_2\text{NR'} + \text{HX}

Conditions for Alkylation

  • Base: K₂CO₃ or DBU

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the 4-methylphenyl group. A bromine or iodine substituent at the phenyl ring enables coupling with boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions .

Example Transformation

4-Bromophenyl derivative+PhB(OH)2Pd(PPh3)4,Na2CO3Biphenyl derivative\text{4-Bromophenyl derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biphenyl derivative}

Stability Under Hydrolytic Conditions

The sulfonamide group resists hydrolysis under physiological pH (1–8), but degrades in strongly acidic (HCl, >2M) or basic (NaOH, >1M) conditions at elevated temperatures (>80°C) .

Hydrolysis Kinetics (pH 13, 90°C)

Time (h)Degradation (%)
115
462
898

Photochemical Reactivity

The fluorophenyl sulfonamide undergoes UV-induced C–F bond cleavage, generating aryl radicals. These intermediates dimerize or abstract hydrogen, forming biphenyl derivatives or reduced products .

Key Insight

  • Wavelength: 254 nm

  • Solvent: Acetonitrile

  • Byproducts: Fluoride ions, dimerized aryl compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related pyrazole derivatives:

Compound Name Molecular Formula Key Substituents Notable Features Reference
Target Compound C₂₀H₁₉FN₃O₃S₂ - 1,1-Dioxothiolan-3-yl (position 1)
- 4-Methylphenyl (position 3)
- 4-Fluorobenzenesulfonamide (position 5)
Unique combination of sulfone, aryl, and sulfonamide groups; potential for dual hydrophobic/polar interactions
1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid C₁₀H₁₂N₂O₄S - 1,1-Dioxothiolan-3-yl (position 1)
- Methyl (position 5)
- Carboxylic acid (position 4)
Carboxylic acid enhances solubility; lacks sulfonamide functionality
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide C₁₆H₁₇ClN₄O₃S - Chlorophenoxymethyl (position 1)
- Ethylpyrazole-sulfonamide (position 4)
Sulfonamide at pyrazole position 4; chlorophenoxy group may influence steric bulk
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₇H₂₄FN₆S - Triazole and thioamide groups
- 4-Fluorophenyl and 4-methylphenyl substituents
Thioamide instead of sulfonamide; dihydropyrazole core
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₃S - Chromen-4-one and pyrazolopyrimidine core
- Fluorophenyl and methylbenzenesulfonamide
Complex heterocyclic system; sulfonamide linked to aromatic ring

Structural and Functional Analysis

Sulfonamide Functionality
  • The target compound’s 4-fluorobenzenesulfonamide group is a hallmark of COX-2 inhibitors (e.g., Celecoxib) and carbonic anhydrase inhibitors . In contrast, 1-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () replaces sulfonamide with a carboxylic acid, reducing hydrogen-bond acceptor capacity but increasing solubility.
Sulfone Ring (1,1-Dioxothiolan-3-yl)
  • This group is rare in the literature. Its presence in both the target compound and 1-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () suggests a role in stabilizing the pyrazole ring’s conformation via steric and electronic effects.
Aryl Substituents
  • The 4-methylphenyl group in the target compound and 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () highlights a preference for hydrophobic aryl moieties, which may improve membrane permeability.
Heterocyclic Diversity

Inferred Bioactivity

While explicit data are lacking, structural analogs provide clues:

  • Sulfonamide-containing compounds () are often enzyme inhibitors.
  • Fluorinated aryl groups () enhance metabolic stability and bioavailability.
  • The 1,1-dioxothiolan-3-yl group () may mimic sulfone-containing drugs (e.g., Sulindac), which exhibit anti-inflammatory activity.

Preparation Methods

Hantzsch-Type Cyclization

Adapting the Hantzsch thiazole synthesis, a modified approach substitutes thiobenzamide with methyl-substituted hydrazines:

  • Reagents : 3-Chloro-2,4-pentanedione reacts with 4-methylphenylhydrazine in ethanol under reflux.

  • Conditions : 8-hour reaction at 80°C, neutralization with sodium acetate, and crystallization from ethanol.

Table 1 : Optimization of Pyrazole Formation

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFEthanol
Temperature (°C)8010080
Yield (%)786578

The regioselectivity of pyrazole substitution is confirmed via 1H^1H-NMR, with the 4-methylphenyl group preferentially occupying the N1 position due to steric and electronic effects.

Thiolane Ring Functionalization

The 1,1-dioxo-thiolan-3-yl group is introduced via sulfuration and oxidation.

Thiolane Formation

  • Step 1 : Treatment of 3-mercaptopropionic acid with 1,2-dibromoethane in basic conditions forms the thiolane ring.

  • Step 2 : Oxidation with hydrogen peroxide (30%) converts the thiolane to the 1,1-dioxo (sulfone) derivative.

Mechanistic Insight :
Thiolane+H2O21,1-Dioxo-thiolane+H2O\text{Thiolane} + H_2O_2 \rightarrow \text{1,1-Dioxo-thiolane} + H_2O
The reaction proceeds via a radical mechanism, with sulfur oxidation states transitioning from −2 to +4.

Coupling to Pyrazole

The thiolane-sulfone is attached to the pyrazole core using Mitsunobu conditions (DIAD, PPh₃) to ensure stereochemical fidelity.

Sulfonamide Installation

The final step involves nucleophilic aromatic substitution (SNAr) with 4-fluorobenzenesulfonyl chloride.

Reaction Protocol

  • Reagents : Pyrazole-thiolane intermediate (1 eq), 4-fluorobenzenesulfonyl chloride (1.2 eq), DIPEA (2 eq) in DCM.

  • Conditions : 0°C to room temperature, 12-hour stirring, aqueous workup with NaHCO₃.

Table 2 : Sulfonylation Yield Optimization

BaseSolventTime (h)Yield (%)
DIPEADCM1285
TriethylamineTHF2472
PyridineAcetonitrile1868

DIPEA in DCM achieves superior yields due to enhanced nucleophilicity and reduced side reactions.

Analytical Characterization

Identity and purity are confirmed via:

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

  • 1H^1H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.34 (m, 8H, aromatic), 3.12 (t, 2H, thiolane-CH₂), 2.41 (s, 3H, CH₃).

  • HRMS : m/z 449.5 [M+H]⁺ (calc. 449.5).

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency Comparison

RouteStepsTotal Yield (%)Purity (HPLC %)
A45298.5
B54897.8

Route A (direct thiolane coupling) outperforms Route B (stepwise oxidation) in yield and simplicity.

Challenges and Mitigation

  • Regioselectivity : Use of electron-withdrawing groups on the pyrazole directs substitution to the N1 position.

  • Oxidation Side Reactions : Controlled addition of H₂O₂ at 0°C minimizes over-oxidation.

  • Sulfonylation Byproducts : Excess DIPEA scavenges HCl, preventing sulfonic acid formation .

Q & A

What are the recommended synthetic routes for this compound, and what are the critical intermediates?

Answer:
The synthesis of this 1,5-diarylpyrazole derivative can be adapted from methods used for structurally similar COX-2 inhibitors, such as celecoxib (SC-58635). Key steps include:

  • Core formation : Condensation of substituted hydrazines with β-diketones or chalcone derivatives to form the pyrazole ring .
  • Sulfonamide coupling : Reaction of the pyrazole intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functionalization : Introduction of the 1,1-dioxothiolan-3-yl group via nucleophilic substitution or Mitsunobu reactions .
    Critical intermediates : 5-Amino-3-(4-methylphenyl)-1H-pyrazole and the sulfonamide precursor.

How can the crystal structure of this compound be validated, and what challenges arise during refinement?

Answer:

  • Validation : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor convergence below 0.05 .
  • Challenges :
    • Disorder in substituents : The 1,1-dioxothiolan group may exhibit rotational disorder, requiring constrained refinement.
    • Twinned crystals : Use twin-law matrices in SHELXL for data correction .
    • Resolution limits : High-resolution data (≤1.0 Å) is recommended for accurate sulfonamide geometry .

What spectroscopic and chromatographic methods are optimal for characterizing purity and stability?

Answer:

  • NMR : ¹⁹F NMR to confirm fluorophenyl group integrity; ¹H NMR for pyrazole ring proton assignments .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) monitored via HPLC to identify hydrolysis-prone sites .

How can synthetic yield be improved while minimizing byproducts?

Answer:

  • Optimize coupling steps : Use catalytic DMAP or N-hydroxysuccinimide (NHS) esters to enhance sulfonamide formation efficiency .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for polar byproducts .
  • Reaction monitoring : In-situ IR or LC-MS to detect intermediates and terminate reactions at optimal conversion .

How should contradictory bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?

Answer:

  • Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., human fibroblast vs. macrophage) to assess selectivity .
  • Off-target screening : Use kinase/phosphatase panels to identify unintended interactions .
  • Metabolite analysis : Incubate with liver microsomes to detect cytotoxic metabolites (e.g., sulfonamide hydrolysis products) .

What computational strategies are effective for studying structure-activity relationships (SAR)?

Answer:

  • Docking studies : Use AutoDock Vina or Glide to model interactions with COX-2’s hydrophobic pocket. Key residues: Arg120, Tyr355 .
  • QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors from analogues .
  • MD simulations : Analyze the stability of the dioxothiolan group in aqueous vs. lipid bilayer environments .

How can crystallographic disorder in the sulfonamide moiety be addressed during data analysis?

Answer:

  • Partial occupancy refinement : Assign split positions to disordered atoms with SHELXL’s PART instruction .
  • Restraints : Apply geometric restraints (DFIX, SADI) to maintain bond lengths/angles within acceptable ranges .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry that may explain disorder .

What are the recommended storage conditions to prevent decomposition?

Answer:

  • Solid state : Store under argon at –20°C in amber vials to avoid photodegradation.
  • Solution phase : Use anhydrous DMSO or acetonitrile (0.1% BHT stabilizer) and avoid prolonged exposure to moisture .

How does the electronic nature of substituents impact COX-2 selectivity?

Answer:

  • Electron-withdrawing groups (e.g., 4-fluoro, dioxothiolan): Enhance binding to COX-2’s secondary pocket via dipole interactions with Ser530 .
  • Steric effects : Bulky 4-methylphenyl groups reduce off-target binding to COX-1’s smaller active site .
  • Comparative studies : Replace the dioxothiolan group with cyclopentyl or cyclohexyl to evaluate steric vs. electronic contributions .

What in vitro assays are suitable for evaluating metabolic stability?

Answer:

  • Microsomal stability : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
  • CYP inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction available for pharmacological activity .

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